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Compound of Interest

Compound Name: N-Hydroxybenzamide

Cat. No.: B056167

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Hydroxybenzamide (also known as Benzohydroxamic acid), a compound of significant
interest in medicinal chemistry and materials science. The following sections detail its Infrared
(IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics, along
with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

N-Hydroxybenzamide is an organic compound with the chemical formula C7H7NO=2.[1][2][3] Its
structure consists of a benzamide core with a hydroxyl group attached to the nitrogen atom of
the amide group.[4] This hydroxamic acid functional group is a key feature, contributing to its
biological activities and chemical properties.

Molecular Formula: C7H7NO2[1][2][3] Molecular Weight: 137.14 g/mol [1] CAS Registry
Number: 495-18-1[1][2][3] Synonyms: Benzohydroxamic acid, Benzhydroxamic acid[1][2][3]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-Hydroxybenzamide,
providing a clear and objective comparison of its characteristic spectral features.

Table 1: Infrared (IR) Spectroscopy Data
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Vibrational Mode Frequency (cm™?)
O-H Stretch 3114 - 3123 (broad)[5]
N-H Stretch 3200[5]

C=0 Stretch (Amide I) 1600 - 1614[5]

Note: The IR spectrum is typically acquired using a KBr wafer or as a gas-phase measurement.

[1][2]

Table 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

IH NMR Data
Proton Assignment Chemical Shift (8) in ppm Solvent
Aromatic Protons (CeH5s) 7.24 -8.32 CDCI3[5]
N-OH Proton 9.045 - 9.229 CDCls[5]

Note: Chemical shifts can vary depending on the solvent and concentration used.

13C NMR Data

Carbon Assignment Chemical Shift (d) in ppm Solvent
Carbonyl Carbon (C=0) 164.46 - 169.02 Not Specified[5]
Aromatic Carbons ~127 - 132 Methanol[5]

Table 3: Mass Spectrometry (MS) Data
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lon m/z

[M]+ 137[6]
[M+H]*+ 138.05496
[M+Na]* 160.03690
[M-H]~ 136.04040
Major Fragment 105

Note: The mass spectrum is typically obtained using electron ionization (El).[6]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Wafer Technique):

e Grind a small amount of N-Hydroxybenzamide with dry potassium bromide (KBr) in an
agate mortar and pestle.

e Press the mixture into a thin, transparent pellet using a hydraulic press.
Instrument Setup:

e Use a Fourier Transform Infrared (FTIR) spectrometer.

o Collect a background spectrum of the empty sample compartment.
Spectrum Acquisition:

o Place the KBr pellet in the sample holder.

o Collect the sample spectrum, typically in the range of 4000-400 cm™1,

e Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation:

o Dissolve 5-10 mg of N-Hydroxybenzamide in approximately 0.6-0.7 mL of a deuterated
solvent (e.g., DMSO-ds, CDCI3) in a 5 mm NMR tube.[7]

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing.

Instrument Setup:

e Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[1]
» Lock the spectrometer on the deuterium signal of the solvent.

¢ Shim the magnetic field to achieve optimal homogeneity.[7]

IH NMR Acquisition:

e Acquire a standard one-dimensional *H NMR spectrum.

13C NMR Acquisition:

¢ Acquire a standard one-dimensional 13C NMR spectrum.

e Due to the low natural abundance of 13C, a larger number of scans is typically required.[7]
Data Processing:

e Apply a Fourier transform to the raw data (FID).

o Perform phase and baseline corrections.

o Calibrate the chemical shift scale using the internal standard.[7]

Mass Spectrometry (MS) Protocol
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Sample Preparation:

e Prepare a dilute solution of N-Hydroxybenzamide in a suitable volatile solvent (e.g.,
methanol, acetonitrile).

Instrument Setup:

o Use a mass spectrometer with an appropriate ionization source, such as Electron lonization
(El) or Electrospray lonization (ESI).

o Calibrate the instrument using a known standard.
Spectrum Acquisition:

« Introduce the sample into the ion source.

¢ Acquire the mass spectrum over a suitable m/z range.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of N-
Hydroxybenzamide.
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Spectroscopic Analysis Workflow for N-Hydroxybenzamide
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Caption: General workflow for the spectroscopic analysis of N-Hydroxybenzamide.

This guide provides a foundational understanding of the spectroscopic characteristics of N-
Hydroxybenzamide. For more detailed information, researchers are encouraged to consult the
referenced literature and spectral databases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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